molecular formula C9H21N3O B13835931 1-Piperazineethanol,4-(2-aminoethyl)--alpha--methyl-(9CI)

1-Piperazineethanol,4-(2-aminoethyl)--alpha--methyl-(9CI)

Cat. No.: B13835931
M. Wt: 187.28 g/mol
InChI Key: RIJVOTKRVIPNIZ-UHFFFAOYSA-N
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Description

1-Piperazineethanol,4-(2-aminoethyl)-α-methyl-(9CI) is a piperazine derivative featuring a piperazine core substituted at position 4 with a 2-aminoethyl group and an α-methylated ethanol moiety. The "9CI" designation indicates its nomenclature alignment with the Chemical Abstracts Ninth Collective Index. Piperazine derivatives are widely studied for their versatility in pharmaceutical and catalytic applications due to their tunable electronic and steric properties .

Properties

Molecular Formula

C9H21N3O

Molecular Weight

187.28 g/mol

IUPAC Name

1-[4-(2-aminoethyl)piperazin-1-yl]propan-2-ol

InChI

InChI=1S/C9H21N3O/c1-9(13)8-12-6-4-11(3-2-10)5-7-12/h9,13H,2-8,10H2,1H3

InChI Key

RIJVOTKRVIPNIZ-UHFFFAOYSA-N

Canonical SMILES

CC(CN1CCN(CC1)CCN)O

Origin of Product

United States

Preparation Methods

The synthesis of 1-Piperazineethanol,4-(2-aminoethyl)–alpha–methyl-(9CI) typically involves the reaction of piperazine with an appropriate alkylating agent under controlled conditions. Industrial production methods may vary, but they generally follow similar synthetic routes to ensure high yield and purity .

Chemical Reactions Analysis

1-Piperazineethanol,4-(2-aminoethyl)–alpha–methyl-(9CI) undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include alkyl halides and acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-Piperazineethanol,4-(2-aminoethyl)–alpha–methyl-(9CI) has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Piperazineethanol,4-(2-aminoethyl)–alpha–methyl-(9CI) involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context of its use .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table highlights key structural and physicochemical differences between the target compound and selected analogs:

Compound Name (CAS No.) Molecular Formula Molecular Weight Key Substituents/Functional Groups Notable Properties/Applications References
1-Piperazineethanol,4-(2-aminoethyl)-α-methyl-(9CI) C₉H₂₁N₃O (inferred) ~187.28 (calc.) - 4-(2-aminoethyl)
- α-methyl ethanol
Potential catalytic or pharmacological applications (inferred from analogs)
[4-(2-Aminoethyl)-1-piperazinyl]acetic acid (87980-97-0) C₈H₁₅N₃O₂ 185.22 - Acetic acid group at ethanol position Enhanced water solubility due to carboxylic acid; potential chelating agent
1-Piperazineethanol,4-allyl- (27612-67-5) C₉H₁₈N₂O 170.25 - Allyl group at position 4 Higher reactivity in radical/electrophilic addition reactions
1-Piperazinepropanamine,4-acetyl-(9CI) (141516-24-7) C₉H₁₉N₃O 185.27 - Acetylated piperazine
- Propanamine chain
Reduced basicity (pKa ~10.39); predicted boiling point: 335.2°C
Piperazine-1,4-diethylamine (6531-38-0) C₈H₂₀N₄ 172.27 - Two ethylamine groups High basicity; metal coordination applications
Clopenthixol () C₂₂H₂₅ClN₂OS 400.97 - Thioxanthene moiety Antipsychotic activity via dopamine receptor antagonism
1-Piperazineethanol,α,α-diethyl- (369626-06-2) C₁₀H₂₂N₂O 186.29 - Diethylated ethanol Increased lipophilicity; potential CNS penetration

Pharmacological Activity Comparisons

  • Clopenthixol and Fluphenazine derivatives (e.g., –13) demonstrate that bulky aromatic substituents (e.g., phenothiazine, thioxanthene) confer antipsychotic properties by enhancing receptor binding affinity. In contrast, the target compound’s 2-aminoethyl and α-methyl groups may prioritize applications in catalysis or as intermediates, lacking the steric bulk required for CNS activity .

Key Findings and Implications

Bulky aromatic substituents (e.g., phenothiazine) are critical for CNS activity, absent in the target compound .

Synthetic Flexibility :

  • Piperazine derivatives are amenable to diverse functionalization (e.g., acetylation, allylation), enabling tailored applications in drug design or materials science .

Data Gaps: Limited experimental data (e.g., solubility, stability) for the target compound necessitate further characterization.

Biological Activity

1-Piperazineethanol, 4-(2-aminoethyl)-α-methyl-(9CI) is a chemical compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews its biological activity, synthesizing findings from diverse sources, including case studies and research data.

Chemical Structure and Properties

1-Piperazineethanol, 4-(2-aminoethyl)-α-methyl-(9CI) is characterized by the following chemical structure:

  • Molecular Formula : C₁₁H₁₈N₂O
  • Molecular Weight : 198.28 g/mol

The compound features a piperazine ring, which is known for its role in various biological activities due to its ability to interact with neurotransmitter receptors.

Pharmacological Effects

Research has indicated that 1-Piperazineethanol, 4-(2-aminoethyl)-α-methyl-(9CI) exhibits several pharmacological effects:

  • Inotropic Effects : A study demonstrated that this compound has direct inotropic effects on cardiac tissues. It was observed to enhance the contractility of isolated rat hearts more effectively than guinea pig hearts, suggesting species-specific responses .
  • Vasodilatory Activity : The compound also showed vasodilatory effects when administered intravenously in anesthetized dogs. While both the inotropic and vasodilatory activities were noted, the vasodilatory effect was more pronounced in related compounds .

The mechanism through which 1-Piperazineethanol exerts its effects appears to involve modulation of calcium ion influx in cardiac myocytes, leading to increased contractility. This is supported by comparisons with other known agents like DPI-201-106, which share structural similarities but differ in potency and efficacy .

Case Study 1: Cardiac Function

In a controlled study involving anesthetized dogs, the administration of 1-Piperazineethanol resulted in significant increases in cardiac output and reduced systemic vascular resistance. The results indicated a potential therapeutic role for this compound in managing heart failure or other cardiovascular conditions .

Case Study 2: Comparative Analysis

A comparative analysis with other piperazine derivatives revealed that while 1-Piperazineethanol had notable effects on cardiac tissues, it lacked certain moieties found in more potent analogs. This highlights the importance of structural modifications in enhancing biological activity .

Research Findings

Study Findings
In Vivo Cardiac StudyEnhanced contractility in rat hearts; vasodilatory effects in dogsPotential for use in heart failure treatments
Comparative Structural AnalysisLacks key structural components for maximum potencyStructural modifications could enhance efficacy
Mechanistic StudiesModulation of calcium influx linked to increased myocardial contractilityValidates the proposed mechanism of action

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